AC-73 -

AC-73

Catalog Number: EVT-256996
CAS Number:
Molecular Formula: C21H21NO2
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel inhibitor of HCC mobility and invasion, disrupting CD147 dimerization and thereby mainly suppressing the CD147/ERK1/2/STAT3/MMP-2 pathways, which are crucial for cancer progression
AC-73 is an inhibitor of HCC mobility and invasion. It acts by disrupting CD147 dimerization and thereby mainly suppressing the CD147/ERK1/2/STAT3/MMP-2 pathways, which are crucial for cancer progression.

(3R, 1ʹS)-3-[(1ʹ-N-Methylamino)ethyl]pyrrolidine

Compound Description: (3R, 1ʹS)-3-[(1ʹ-N-Methylamino)ethyl]pyrrolidine is a crucial chiral building block in pharmaceutical synthesis. It is a key structural component of quinolone-type antifungal agents, notably premafloxacin .

Relevance: While this compound shares the ethylamine moiety with 3-[1-Hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol, its core structure is a pyrrolidine ring instead of a phenol ring. The research paper highlights this compound in the context of diastereoselective synthesis, a concept potentially relevant to synthesizing the target compound.

Premafloxacin

Compound Description: Premafloxacin is a quinolone-type antifungal agent. It is known for its potent activity against various fungal infections .

Relevance: Premafloxacin incorporates (3R, 1ʹS)-3-[(1ʹ-N-Methylamino)ethyl]pyrrolidine as a side chain within its structure . This connection highlights the pharmaceutical importance of compounds with structural similarities to 3-[1-Hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol, particularly those incorporating an ethylamine motif.

(+/-)-(E)-1-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-3-[2-[[[5-(methylamino)methyl-2-furyl]methyl]thio]ethyl]-2-(methylsulfonyl)guanidine (T-593)

Compound Description: T-593 is a histamine H2-receptor antagonist. Studies show it has significant antisecretory and antiulcer effects in rats, particularly against gastric mucosal injuries [, ].

Raloxifene Hydrochloride

Compound Description: Raloxifene hydrochloride, a benzothiophene derivative, is a clinically used drug for treating osteoporosis.

(E)-4-Hydroxy-3-{1-[(4-hydroxyphenyl)imino]ethyl}-6-methyl-2H-pyran-2-one

Compound Description: This compound is a Schiff base, characterized by the presence of a carbon-nitrogen double bond (C=N) with the nitrogen atom connected to an aryl or alkyl group. It exists in the phenol–imine tautomeric form.

Source and Classification

AC-73 is classified as a CD147 inhibitor. CD147 is a transmembrane glycoprotein involved in various physiological processes, including cell adhesion, migration, and the modulation of extracellular matrix components. Overexpression of CD147 has been associated with several pathological conditions, including fibrosis and cancer. The compound was synthesized with the intent to explore its effects on fibrotic responses and tumor progression, making it a subject of interest in both basic and translational research .

Synthesis Analysis

The synthesis of AC-73 involves several key steps that utilize organic synthesis techniques. The following outlines the general synthetic route:

  1. Starting Materials: The synthesis typically begins with commercially available precursors that include biphenyl derivatives and amino alcohols.
  2. Key Reaction Steps:
    • Amine Formation: The biphenyl derivative is reacted with an appropriate amine to form an intermediate.
    • Hydroxylation: The introduction of a hydroxyl group is achieved through specific hydroxylation reactions.
    • Final Coupling: The final product is obtained by coupling the intermediate with other functional groups to yield AC-73.
  3. Technical Parameters: While specific reaction conditions (such as temperature, solvents, and catalysts) are not detailed in the literature provided, typical organic synthesis parameters would apply, including controlled temperatures and reaction times to optimize yield and purity.
Molecular Structure Analysis

The molecular structure of AC-73 can be described as follows:

  • Chemical Formula: C18H22N2O2
  • Molecular Weight: Approximately 298.38 g/mol
  • Structural Features:
    • AC-73 contains a biphenyl moiety linked to an amino alcohol structure.
    • The presence of a hydroxyl group contributes to its ability to interact with biological targets.

Structural Data

  • 3D Configuration: The spatial arrangement around the chiral centers can significantly influence its biological activity. Computational modeling studies may provide insights into its conformation in biological systems.
Chemical Reactions Analysis

AC-73 engages in several chemical reactions relevant to its function as a CD147 inhibitor:

  1. Binding Interactions: AC-73 binds specifically to the dimerization interface of CD147, disrupting its function. This interaction prevents CD147 from engaging in downstream signaling pathways that promote fibrosis and tumor progression .
  2. Autophagy Induction: In experimental models, treatment with AC-73 has been shown to induce autophagy, a cellular process that degrades damaged organelles and proteins, contributing to reduced fibrosis .
  3. Cytokine Modulation: AC-73 administration has been associated with decreased levels of pro-inflammatory cytokines, which are critical mediators in fibrotic diseases .
Mechanism of Action

The mechanism by which AC-73 exerts its effects primarily involves:

  1. Inhibition of CD147 Dimerization: By binding to CD147, AC-73 inhibits its dimerization, which is crucial for its signaling functions in promoting fibrosis and tumor growth .
  2. Reduction of Fibrogenic Signals: The inhibition leads to decreased activation of pathways involving STAT3 and ERK1/2, which are often upregulated in fibrotic tissues .
  3. Promotion of Autophagy: The compound's ability to induce autophagy helps clear fibrotic tissue components and reduces inflammation .
Physical and Chemical Properties Analysis

AC-73 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG), which are commonly used for pharmaceutical formulations.
  • Stability: Stability studies indicate that AC-73 maintains its integrity under physiological conditions conducive for therapeutic use.

Relevant Data

  • Melting Point: Specific melting point data may not be available but can be determined through experimental methods.
  • pH Stability: The compound's stability across different pH levels can influence its bioavailability and efficacy.
Applications

AC-73 has potential applications across various fields:

  1. Treatment of Fibrotic Diseases: Its primary application lies in treating conditions characterized by excessive fibrosis, such as chronic inflammatory diseases affecting the intestines .
  2. Cancer Therapy: By inhibiting CD147, AC-73 may serve as a therapeutic agent against certain cancers where CD147 plays a role in tumor progression .
  3. Research Tool: As a specific inhibitor of CD147 dimerization, AC-73 can be utilized in research settings to elucidate the role of CD147 in various biological processes.
Introduction to AC-73: Discovery and Pharmacological Significance

Historical Context of CD147 as a Therapeutic Target in Chronic Diseases

CD147 (cluster of differentiation 147), also known as Basigin or EMMPRIN (extracellular matrix metalloproteinase inducer), is a transmembrane glycoprotein belonging to the immunoglobulin superfamily. Initially characterized for its role in stimulating matrix metalloproteinase (MMP) production in tumor-stromal interactions, CD147 has emerged as a multifunctional regulator in diverse pathological processes. Its discovery as a therapeutic target stems from consistent observations of pathological overexpression across chronic diseases: In acute myeloid leukemia (AML), CD147 is markedly overexpressed in leukemic blasts compared to normal CD34+ hematopoietic progenitor cells, correlating with poor prognosis and chemoresistance [1] [4]. Similarly, in solid tumors, inflammatory bowel diseases (IBD), and fibrotic conditions, CD147 overexpression drives disease progression through modulation of invasion, metastasis, angiogenesis, immune evasion, and extracellular matrix remodeling [2] [5] [8].

The biological significance of CD147 is amplified by its complex molecular nature. It exists in multiple glycosylated forms: low-glycosylated CD147 (LG-CD147, 28-40 kDa) and high-glycosylated CD147 (HG-CD147, 40-60 kDa). The HG-CD147 form, predominant in malignancies like acute lymphoblastic leukemia (ALL), is associated with aggressive phenotypes and recurrence, highlighting its potential as a biomarker and therapeutic target [5]. CD147 exerts its effects via diverse molecular interactions. It functions as a central hub, binding to integrins, monocarboxylate transporters (MCTs), cyclophilins, caveolin-1, and E-selectin. Critically, CD147 dimerization is essential for its functional activation, particularly in promoting MMP production and signaling pathway activation [5] [6]. Its role extends into metabolic reprogramming (Warburg effect) in cancers and modulating immune cell function within the tumor microenvironment, contributing significantly to the immunosuppressive adenosine pathway alongside CD39 and CD73 [5] [8].

Table 1: Molecular Characteristics and Disease Associations of CD147

CharacteristicDetailsPathological Significance
Protein AliasesBasigin, EMMPRIN, M6, OX47, HAb18G-
GeneBSG-
IsoformsBSG-1, BSG-2 (predominant), BSG-3, BSG-4BSG-2 is the major form studied in cancer and inflammation.
Glycosylation FormsLG-CD147 (28-40 kDa), HG-CD147 (40-60 kDa)HG-CD147 associated with poor prognosis and recurrence in leukemia [5].
Key Binding PartnersMCT1/4, Integrins (e.g., CD98), Cyclophilins (CyPA), Caveolin-1, E-selectin, MMPsMediates lactate transport, adhesion, invasion, signaling activation, inflammation [5] [8].
Disease OverexpressionAML, Multiple Myeloma, IBD, Colorectal Cancer, Liver Fibrosis, Rheumatoid ArthritisCorrelates with progression, metastasis, fibrosis, therapy resistance [1] [2] [5].

Rationale for Developing AC-73 as a CD147-Specific Inhibitor

Prior strategies targeting CD147 relied heavily on monoclonal antibodies or non-specific small molecules, often exhibiting significant limitations. Antibodies faced challenges with tissue penetration, potential immunogenicity, and high production costs. Existing small molecules frequently lacked specificity, leading to off-target effects, or exhibited insufficient potency, requiring high concentrations (IC50 often >30 µM) for therapeutic efficacy, thereby limiting clinical applicability [6] [9]. The unmet need was for a potent, specific, and pharmacologically tractable CD147 inhibitor.

AC-73 (3-{2-[([1,1'-biphenyl]-4-ylmethyl) amino]-1-hydroxyethyl}phenol; CAS 775294-71-8) emerged as a first-in-class specific inhibitor rationally designed to disrupt CD147's functional dimerization. Biochemically, AC-73 binds directly to CD147, preventing the formation of its active dimeric configuration. This mechanism is highly specific, as confirmed by studies showing that AC-73's effects are abrogated in CD147-knockdown cells, supporting its on-target activity [6] [9]. AC-73 demonstrates significantly superior potency compared to earlier inhibitors. In AML cell lines, AC-73 exhibits growth inhibitory activity in the low micromolar range (IC50 ~2.5-10 µM), contrasting sharply with compounds like Pseudolaric Acid B (PAB), which, while also targeting CD147, achieves nanomolar potency (IC50 ~1.59 µM) but through a different mechanism (downregulating CD147 expression rather than blocking dimerization) [9]. Furthermore, AC-73 is orally active and effectively penetrates target tissues in preclinical models, making it a promising candidate for in vivo use [6]. The development rationale was further strengthened by CD147's role in therapeutic resistance. CD147 overexpression confers resistance to chemotherapeutic agents like cytarabine (Ara-C) in AML and adriamycin/cisplatin in solid tumors. Targeting CD147 with AC-73 was hypothesized to overcome this resistance and synergize with existing therapies [1] [4].

Table 2: Comparative Profile of AC-73 and Other CD147-Targeting Agents

AgentMechanism of ActionReported Potency (IC50/EC50)Key AdvantagesKey Limitations
AC-73Specific disruption of CD147 dimerization~2.5-10 µM (Cell proliferation) [1] [9]Oral activity, Specific dimerization blockade, Synergy with chemo, Induces autophagyHigher IC50 than some newer agents
PAB (Pseudolaric Acid B)Downregulation of CD147 protein expression~1.59 µM (Cell viability) [9]High potency, Selectively kills AML cellsMechanism distinct from dimer disruption
CD147 mAbsBlock ligand binding or induce ADCC/CDCVariable (nM range possible)High specificity, Potential for immune effector functionsPoor tissue penetration, Immunogenicity risk, Cost
Earlier Small MoleculesOften non-specific (e.g., metabolic inhibition)Often >30 µM [9]-Low potency, Off-target effects

Overview of AC-73’s Multimodal Mechanisms in Disease Modulation

AC-73 exerts its therapeutic effects not through a single pathway, but via multimodal mechanisms converging on CD147 inhibition. These mechanisms can be broadly categorized into anticancer and antifibrotic actions, primarily mediated through the suppression of key signaling nodes and activation of protective cellular processes.

  • Anticancer Mechanisms:
  • ERK/STAT3 Pathway Inhibition: AC-73's primary mechanism involves suppressing the pro-survival signaling cascades downstream of CD147 dimerization. In AML cell lines (e.g., U937, MV4-11, primary blasts), AC-73 treatment significantly inhibits phosphorylation and activation of ERK1/2 and STAT3. These pathways are crucial for leukemic cell proliferation, survival, and resistance. Blocking them leads to cell cycle arrest (G0/G1 phase) and reduced expression of cyclins (D1, D3) and CDKs (4, 6) [1] [4].
  • Autophagy Induction: Beyond inhibiting proliferation signals, AC-73 potently activates autophagic flux. Using the Cyto-ID autophagy detection assay, studies confirmed AC-73 treatment increases LC3-II conversion and autophagosome formation in leukemic cells. This autophagy is cytoprotective initially but contributes to cell death under prolonged stress or in combination therapy. AC-73-induced autophagy involves suppression of mTOR signaling and is dependent on CD147 inhibition, as knockdown attenuates the effect [1] [4] [5].
  • Chemosensitization: A critical translational aspect of AC-73 is its ability to reverse therapeutic resistance. In vitro, pre-treatment with low-dose AC-73 (2.5 µM) significantly sensitizes AML cells (including resistant lines like NB4-R4) to the cytotoxic effects of cytarabine (Ara-C) and the pro-autophagic effects of arsenic trioxide (ATO). This synergy is attributed to AC-73's dual action: dampening pro-survival signals (ERK/STAT3) while enhancing stress responses (autophagy), thereby lowering the threshold for chemotherapy-induced cell death [1] [4].
  • Targeting Leukemic Stem Cells (LSCs): CD147 is co-expressed with CD371 (a marker of LSCs) in AML blasts. AC-73's inhibition of CD147 disrupts critical pathways supporting LSC maintenance and self-renewal, potentially targeting the chemotherapy-resistant reservoir responsible for disease relapse [1] [4].

  • Antifibrotic Mechanisms:

  • Suppression of Profibrotic Signaling: In the context of chronic inflammation and fibrosis, such as TNBS-induced murine colitis, CD147 overexpression drives fibrosis via the ERK/STAT3 pathway, promoting myofibroblast differentiation (α-SMA expression) and extracellular matrix (ECM) deposition (collagen I/III). AC-73 treatment (20 mg/kg i.p.) significantly reduces fibrosis progression by inhibiting CD147 dimerization, thereby blocking ERK1/2 and STAT3 phosphorylation. This leads to decreased α-SMA+ myofibroblast accumulation and collagen mRNA expression in colonic tissue [2] [3].
  • Autophagy-Mediated Fibrosis Resolution: Similar to its action in cancer, AC-73 induces autophagy in fibrotic tissues. This is demonstrated by increased levels of autophagy markers (LC3-II, Beclin-1) and decreased p62/SQSTM1 in the colons of AC-73-treated mice with chronic colitis. Autophagy activation promotes the degradation of misfolded proteins and damaged organelles within activated myofibroblasts, contributing to their deactivation and reduced ECM production. Notably, this antifibrotic autophagy occurs independently of significant modulation of activated TGF-β1 levels, suggesting a distinct pathway from classic TGF-β-driven fibrosis [2] [3].
  • Modulation of Inflammatory/Fibrogenic Cytokines: AC-73 treatment significantly reduces the colonic mRNA content of key pro-inflammatory and pro-fibrogenic cytokines (e.g., IL-6, IL-13, TNF-α) in the TNBS colitis model. This reduction correlates with decreased tissue damage and fibrosis, highlighting an anti-inflammatory component to its antifibrotic action, potentially downstream of its effects on CD147/ERK/STAT3 signaling [2] [3].

Table 3: Multimodal Mechanisms of Action of AC-73 in Different Disease Contexts

Mechanism CategoryKey Pathways/ProcessesObserved EffectsExperimental Models
Anticancer (AML Focus)ERK/STAT3 InhibitionReduced p-ERK1/2, p-STAT3; Cell cycle arrest (G0/G1); ↓Cyclin D1/D3, CDK4/6; Reduced proliferation [1] [4]AML cell lines (U937, NB4, HL-60, MV4-11, Kasumi-1), Primary AML blasts
Autophagy Induction↑LC3-II conversion, ↑Autophagosomes (Cyto-ID assay); ↓p-mTOR; Enhanced stress response; Contributes to cell death [1] [4] [5]AML cell lines, In vitro assays
ChemosensitizationEnhanced cytotoxicity of Ara-C; Enhanced autophagy/toxicity of ATO; Synergistic anti-leukemic effects [1] [4]AML cell lines (including ATRA-resistant NB4-R4)
LSC TargetingCo-expression with CD371; Disruption of LSC maintenance pathways [1] [4]Primary AML blasts (CD34+CD371+)
Antifibrotic (Colitis Focus)ERK/STAT3 InhibitionReduced p-ERK1/2, p-STAT3; ↓α-SMA expression; ↓Myofibroblast differentiation [2] [3]TNBS-induced chronic murine colitis
Autophagy Induction↑LC3-II, ↑Beclin-1; ↓p62; Degradation of pro-fibrotic components [2] [3]Colonic tissue from TNBS model
Cytokine Downregulation↓mRNA of IL-6, IL-13, TNF-α; Reduced inflammation and tissue damage [2] [3]Colonic tissue from TNBS model

AC-73 represents a pioneering targeted approach against CD147. Its development was driven by the well-established pathological overexpression and multifaceted roles of CD147 in chronic diseases like cancer and fibrosis. By specifically disrupting CD147 dimerization, AC-73 employs multimodal mechanisms – primarily inhibition of ERK/STAT3 survival signaling and induction of autophagy – to exert potent anti-proliferative effects in AML and anti-fibrotic effects in inflammatory conditions. Its ability to synergize with conventional therapies highlights its significant potential as a novel therapeutic agent. Ongoing research continues to refine its applications and explore its efficacy in other CD147-driven pathologies.

Properties

Product Name

AC-73

IUPAC Name

3-[1-hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C21H21NO2/c23-20-8-4-7-19(13-20)21(24)15-22-14-16-9-11-18(12-10-16)17-5-2-1-3-6-17/h1-13,21-24H,14-15H2

InChI Key

UECKKYNEEBRMIL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(C3=CC(=CC=C3)O)O

Solubility

Soluble in DMSO

Synonyms

3-(1-hydroxy-2-((4-phenylphenyl)methylamino)ethyl)phenol
AC-73

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(C3=CC(=CC=C3)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.